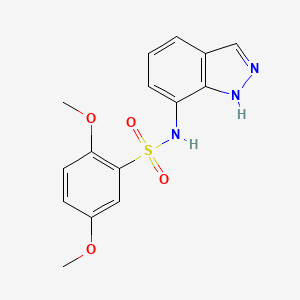
N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been extensively studied due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves several steps, starting with the formation of the indazole core. One common method is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . This reaction can be carried out using copper or silver catalysts under mild conditions. Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the use of catalysts or solvents .
For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), which play crucial roles in cell signaling and inflammation . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its observed therapeutic effects.
Comparison with Similar Compounds
N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can be compared with other indazole derivatives, such as:
N-(1H-Indazol-7-yl)thiourea: This compound has similar biological activities but differs in its chemical structure and specific applications.
N-phenyl-1H-indazole-1-carboxamides: These compounds are studied for their antiproliferative activities against various cancer cell lines.
The uniqueness of N-(1H-INDAZOL-7-YL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O4S/c1-21-11-6-7-13(22-2)14(8-11)23(19,20)18-12-5-3-4-10-9-16-17-15(10)12/h3-9,18H,1-2H3,(H,16,17) |
InChI Key |
QEKGWMYPTOIIMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















